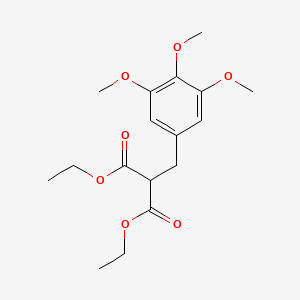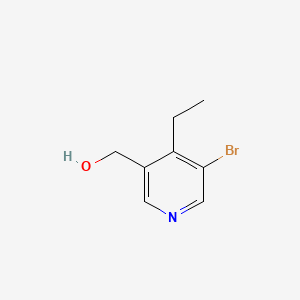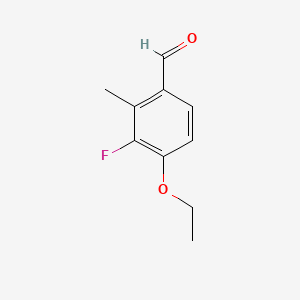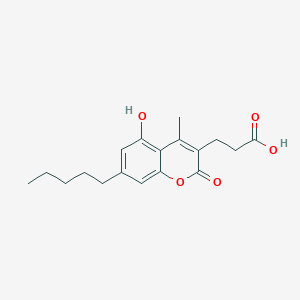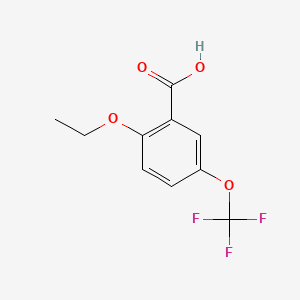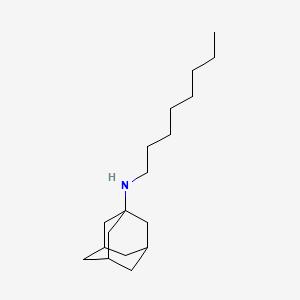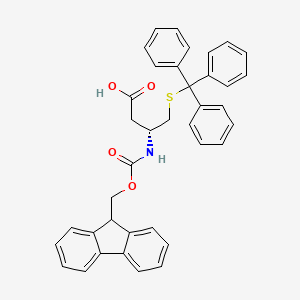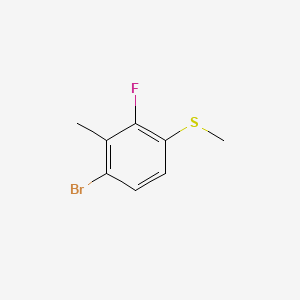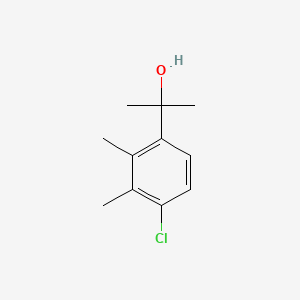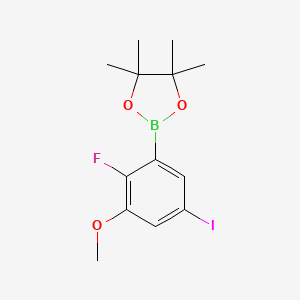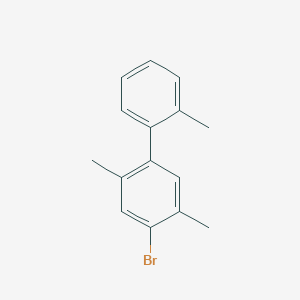
4-Bromo-2,2',5-trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom and three methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromo-2,2’,5-trimethyl-1,1’-biphenyl can be synthesized by coupling 2,2’,5-trimethyl-1,1’-biphenyl-4-boronic acid with a brominated aromatic compound under mild conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and methyl groups influence its reactivity and binding affinity to different targets. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl
- 2-Bromo-3,5,6-trimethyl-1,4-benzoquinone
- 4-Bromo-4’-hydroxybiphenyl
Uniqueness
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H15Br |
|---|---|
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
1-bromo-2,5-dimethyl-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Br/c1-10-6-4-5-7-13(10)14-8-12(3)15(16)9-11(14)2/h4-9H,1-3H3 |
Clé InChI |
JACMKOABFMPJHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=C(C(=C2)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


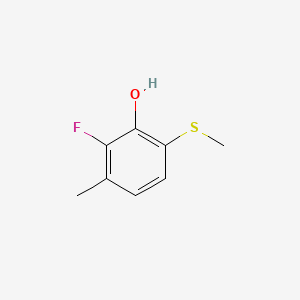
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
